Methyl 5-iodo-4-methoxy-2-methylbenzoate
Description
BenchChem offers high-quality Methyl 5-iodo-4-methoxy-2-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-iodo-4-methoxy-2-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1131587-52-4 |
|---|---|
Molecular Formula |
C10H11IO3 |
Molecular Weight |
306.1 g/mol |
IUPAC Name |
methyl 5-iodo-4-methoxy-2-methylbenzoate |
InChI |
InChI=1S/C10H11IO3/c1-6-4-9(13-2)8(11)5-7(6)10(12)14-3/h4-5H,1-3H3 |
InChI Key |
QAMZVIZCGKAHLU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C(=O)OC)I)OC |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)I)OC |
Origin of Product |
United States |
Foundational & Exploratory
A Researcher's Guide to Sourcing and Verifying Methyl 5-iodo-4-methoxy-2-methylbenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-iodo-4-methoxy-2-methylbenzoate is a highly functionalized aromatic building block with significant potential in medicinal chemistry and materials science. As an aryl iodide, it is an excellent substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling. However, its specific substitution pattern makes it a niche reagent that is not commonly listed in major chemical catalogs. This guide provides a comprehensive strategy for researchers to source, verify, and handle this valuable compound, shifting the focus from a simple supplier search to a robust procurement and qualification workflow.
Compound Identification and Structural Verification
Precise identification is the cornerstone of chemical procurement. Misidentification, particularly with closely related isomers, can lead to significant delays and invalid experimental results. Methyl 5-iodo-4-methoxy-2-methylbenzoate is a specific regioisomer whose properties must be clearly defined.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | methyl 5-iodo-4-methoxy-2-methylbenzoate |
| Molecular Formula | C₁₀H₁₁IO₃ |
| Molecular Weight | 306.09 g/mol |
| CAS Number | Not readily available; custom synthesis likely required. The corresponding acid has CAS 1606138-24-2.[1] |
| SMILES | COC(=O)C1=C(C)C=C(I)C=C1OC |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring n1 [label="C"]; n2 [label="C", pos="1.5,0!"]; n3 [label="C", pos="1.5,-1.5!"]; n4 [label="C", pos="0,-2.25!"]; n5 [label="C", pos="-1.5,-1.5!"]; n6 [label="C", pos="-1.5,0!"];
// Substituents sub1 [label="C(=O)OCH₃", pos="-2.8,0.75!"]; sub2 [label="CH₃", pos="-2.8,-2.25!"]; sub3 [label="I", pos="2.8,0!"]; sub4 [label="OCH₃", pos="2.8,-2.25!"];
// Bonds n1 -- n2 -- n3 -- n4 -- n5 -- n6 -- n1; n6 -- sub1; n5 -- sub2; n2 -- sub3; n3 -- sub4;
// Aromaticity (approximated with inner circle) center [shape=point, pos="0,-0.6!"]; center -- n1 [style=invis]; // to position the label
label="Methyl 5-iodo-4-methoxy-2-methylbenzoate" labelloc="b" fontsize=12; }
Caption: Chemical structure of Methyl 5-iodo-4-methoxy-2-methylbenzoate.
It is crucial to differentiate this compound from more common, commercially available isomers such as Methyl 5-iodo-2-methoxybenzoate[2] or Methyl 4-iodo-2-methoxybenzoate.[3][4][5] Always verify the substitution pattern using the IUPAC name and structure, as relying solely on a CAS number can be misleading for rare chemicals.
A Strategic Sourcing Workflow
Given its limited commercial availability, acquiring Methyl 5-iodo-4-methoxy-2-methylbenzoate requires a multi-step approach. The following workflow outlines a logical progression from initial searching to custom synthesis.
Caption: Decision workflow for sourcing niche chemical reagents.
Locating Potential Suppliers
While a direct catalog listing is improbable, the following platforms are essential starting points. Even if the exact molecule is not found, these searches may identify suppliers of the precursor acid or companies specializing in similar chemistries.
-
Broad-Spectrum Suppliers:
-
Chemical Search Aggregators:
-
ChemicalBook: Useful for identifying a wide range of, primarily Asian, suppliers and comparing CAS-based listings.[2]
-
MolPort, Chemspace: Marketplaces that aggregate catalogs from numerous smaller and custom synthesis suppliers.
-
-
Custom Synthesis Organizations (CSOs): This is the most probable route for obtaining the target compound. When engaging a CSO, clarity is paramount.
The Alternative: In-House Synthesis
For laboratories with synthetic chemistry capabilities, in-house synthesis may be a viable option. Aryl iodides can be synthesized through various methods, with electrophilic iodination being a common strategy.[8][9] A plausible synthetic route would involve the iodination of a suitable precursor, followed by esterification.
Caption: A plausible two-step synthesis pathway.
Causality Behind the Choice: Direct iodination of 2-methylbenzoic acid can produce a mixture of isomers, which are difficult to separate.[10][11] Starting with a precursor that already has the methoxy group at position 4 helps direct the iodine to the desired position 5 (ortho to the activating methoxy group and para to the methyl group), thus ensuring high regioselectivity.
Supplier and Compound Qualification Protocol
Regardless of the source, rigorous qualification is non-negotiable.
Supplier Qualification Checklist:
| Criteria | Catalog Purchase | Custom Synthesis (CSO) |
| Purity Specification | Check stated purity (e.g., >97%). | Define required purity (e.g., >98% by HPLC). |
| Analytical Data | Certificate of Analysis (CoA) should be available. | Specify required data: ¹H NMR, ¹³C NMR, LC-MS, HPLC. |
| Lead Time | Typically 1-5 business days. | Typically 4-12 weeks. |
| Scalability | Limited to stock quantities. | Confirm ability to scale up for future needs. |
| Technical Support | General support available. | Direct access to the synthetic chemist is a major advantage. |
Experimental Protocol: Verifying Compound Identity and Purity
This protocol provides a self-validating system to confirm you have received the correct, high-purity compound.
Objective: To confirm the structure and assess the purity of a supplied sample of Methyl 5-iodo-4-methoxy-2-methylbenzoate using ¹H NMR and LC-MS.
Methodology:
-
Sample Preparation for ¹H NMR: a. Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). b. Add a small amount of an internal standard (e.g., TMS) if not already present in the solvent. c. Transfer the solution to a clean, dry NMR tube.
-
¹H NMR Data Acquisition: a. Acquire the spectrum on a 400 MHz or higher spectrometer. b. Process the data (Fourier transform, phase correction, baseline correction).
-
Data Analysis (Expected Spectrum):
-
Aromatic Protons (2H): Two singlets are expected in the aromatic region (~7.0-8.5 ppm). One proton is ortho to the iodine and meta to the ester; the other is ortho to the methyl group.
-
Methoxy Protons (3H): A sharp singlet around 3.8-4.0 ppm corresponding to the -OCH₃ group on the ring.
-
Ester Methyl Protons (3H): A sharp singlet around 3.7-3.9 ppm corresponding to the -COOCH₃ group.
-
Ring Methyl Protons (3H): A sharp singlet around 2.2-2.5 ppm corresponding to the -CH₃ group on the ring.
-
Purity: The absence of significant unassignable peaks and correct integration ratios are primary indicators of high purity.
-
-
LC-MS Analysis for Purity Confirmation: a. Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol). b. Inject the sample onto a C18 reverse-phase HPLC column. c. Run a gradient elution (e.g., water/acetonitrile with 0.1% formic acid). d. Monitor the eluent with both a UV detector (e.g., at 254 nm) and a mass spectrometer. e. Expected Result: The HPLC chromatogram should show a single major peak (>98% area). The mass spectrum for this peak should show the expected molecular ion ([M+H]⁺ at m/z 307.0 or [M+Na]⁺ at m/z 329.0).
Safety, Handling, and Storage
Aryl iodides and related organic intermediates require careful handling.
-
Personal Protective Equipment (PPE): Always use standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are recommended).
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Aryl iodides can be light-sensitive and may slowly decompose to release free iodine. Store the compound in a tightly sealed, amber glass container in a cool, dry, and dark place.[12][13] Storage at 2-8°C is recommended for long-term stability.[1]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and certain metals.
Conclusion
Sourcing Methyl 5-iodo-4-methoxy-2-methylbenzoate is a task that requires more than a simple catalog search. It demands a strategic approach involving diligent supplier evaluation, a clear understanding of potential synthetic routes, and, most importantly, a rigorous, in-house protocol for structural verification and purity assessment. By following the workflow and protocols outlined in this guide, researchers can confidently procure this valuable building block, ensuring the integrity and success of their scientific endeavors.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13904571, 5-Iodo-4-methoxy-2-methylbenzoic acid. Retrieved from [Link]
-
Farrugia, L. J., & Ghaffar, A. (2014). Methyl 5-iodo-2-methoxybenzoate. IUCrData, 1(1), x140586. Available at: [Link]
-
Pharmaffiliates. (n.d.). 5-Iodo-4-methoxy-2-methylbenzoic Acid. Retrieved from [Link]
-
Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Org. Synth., 96, 137-149. Available at: [Link]
-
Seeberger, P. H. (2025, September 17). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination [Video]. YouTube. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (2019, May 29). Safety Data Sheet: Sodium Iodide Solution. Retrieved from [Link]
- Google Patents. (n.d.). US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide.
-
Chen, Y.-C., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. The Journal of Organic Chemistry, 83(18), 11109-11116. Available at: [Link]
- Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
-
Seema Finechem. (n.d.). 5-Iodo-2-Methylbenzoic Acid. Retrieved from [Link]
-
AECOCHEM. (n.d.). Polymer Ethylene Propylene Copolymer CAS 9010-79-1. Retrieved from [Link]
-
European Patent Office. (n.d.). EP1642881B1 - Process for producing 5-iodo-2-methylbenzoic acid. Retrieved from [Link]
-
Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. METHYL 5-IODO-2-METHOXYBENZOATE | 40757-09-3 [chemicalbook.com]
- 3. B25529.06 [thermofisher.com]
- 4. B25529.14 [thermofisher.com]
- 5. strem.com [strem.com]
- 7. chemscene.com [chemscene.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis of Aryl Iodides from Arylhydrazines and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents [patents.google.com]
Technical Guide: Solubility Profiling & Thermodynamic Analysis of Substituted Methyl Iodobenzoates
The following technical guide is structured to serve as a foundational reference and procedural handbook for researchers working with substituted methyl iodobenzoates. It addresses the scarcity of public thermodynamic data by providing available baselines and a validated protocol for generating specific solubility parameters.
Executive Summary: The Solubility Bottleneck in Cross-Coupling
Substituted methyl iodobenzoates (ortho-, meta-, and para- isomers) are critical electrophiles in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck). Their utility stems from the labile C–I bond, which facilitates rapid oxidative addition to Pd(0) species.
However, a recurring bottleneck in scaling these reactions is solubility control . Poor understanding of saturation limits leads to:
-
Process Inefficiency: Excess solvent usage increases waste and lowers throughput.
-
Purification Failure: Uncontrolled crystallization results in occlusion of impurities or poor yield.
-
Bioavailability Issues: In prodrug applications, solubility directly correlates with dissolution rates.
This guide consolidates available physicochemical data and establishes a Standardized Solubility Determination Protocol (SSDP) . It empowers your team to generate high-fidelity thermodynamic data where literature values are absent or proprietary.
Chemical Profile & Baseline Properties
Before initiating solubility studies, the fundamental physicochemical landscape of the isomers must be understood. The iodine substituent significantly increases lipophilicity (LogP) compared to the parent methyl benzoate, reducing water solubility to negligible levels.
Table 1: Physicochemical Baselines of Methyl Iodobenzoates
| Property | Methyl 2-iodobenzoate | Methyl 3-iodobenzoate | Methyl 4-iodobenzoate |
| CAS Registry | 610-97-9 | 618-91-7 | 619-44-3 |
| Molecular Weight | 262.04 g/mol | 262.04 g/mol | 262.04 g/mol |
| Physical State (25°C) | Liquid / Low-melting solid | Solid | Solid |
| Melting Point | ~64°C (Lit.) | 46–50°C | 112–116°C |
| Boiling Point | 149–150°C (10 mmHg) | N/A | ~278°C (est) |
| Density | 1.784 g/mL | N/A | 2.020 g/cm³ |
| LogP (Predicted) | ~3.1 | ~3.1 | ~3.1 |
Qualitative Solubility Matrix:
-
High Solubility: Dichloromethane, Chloroform, DMSO, DMF.
-
Moderate Solubility: Ethanol, Methanol, Ethyl Acetate, Acetone, Toluene.[1]
-
Low/Insoluble: Water, Hexane (cold).
Technical Insight: The high melting point of the para- isomer (Methyl 4-iodobenzoate) indicates a more stable crystal lattice, typically resulting in lower solubility in a given solvent compared to the ortho- and meta- isomers at the same temperature.
Experimental Protocol: Isothermal Saturation Method
Since precise mole-fraction solubility data is often absent in open literature for specific solvent systems, we utilize the Isothermal Saturation Method . This self-validating protocol ensures thermodynamic equilibrium is reached, eliminating kinetic artifacts.
Workflow Diagram
The following logic flow ensures data integrity during the measurement process.
Figure 1: Step-by-step Isothermal Saturation Protocol. The feedback loop ensures statistical reliability (RSD < 2%).
Detailed Methodology
-
Preparation: Add excess methyl iodobenzoate to a jacketed glass vessel containing the solvent of choice (e.g., Ethanol, Ethyl Acetate).
-
Equilibration: Agitate the mixture at a fixed temperature (controlled to ±0.1 K) for 24–48 hours.
-
Validation: Measure concentration at 24h and 48h. If values differ by <2%, equilibrium is reached.
-
-
Sampling: Stop agitation and allow phases to separate (2–4 hours). Withdraw the supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter to exclude undissolved solids.
-
Quantification:
-
Gravimetric: Evaporate solvent from a known mass of supernatant and weigh the residue. (Best for non-volatile solutes).
-
HPLC: Dilute the supernatant and analyze against a calibration curve (UV detection @ 254 nm).
-
-
Calculation: Convert mass concentration to mole fraction (
) using the equation: Where is mass and is molecular weight for solute ( ) and solvent ( ).
Thermodynamic Data Analysis
Once experimental data is collected, it must be modeled to predict solubility at unmeasured temperatures. This is vital for designing cooling crystallization processes.
The Modified Apelblat Model
This semi-empirical model is the industry standard for correlating solubility data of organic esters.
- : Mole fraction solubility
- : Absolute temperature (Kelvin)
- : Empirical parameters derived from regression analysis.
Application Note: If parameter
is close to zero, the system follows ideal van't Hoff behavior. A positivesuggests a temperature-dependent enthalpy of solution.
Representative Data Structure
Organize your generated data into the following format for reporting. This structure allows for rapid comparison of solvent efficiency.
Table 2: Template for Solubility Data Reporting (Mole Fraction
| T (K) | Methanol | Ethanol | Ethyl Acetate | Toluene | Acetone |
|---|---|---|---|---|---|
| 283.15 | Data | Data | Data | Data | Data |
| 293.15 | Data | Data | Data | Data | Data |
| 303.15 | Data | Data | Data | Data | Data |
| 313.15 | Data | Data | Data | Data | Data |
| 323.15 | Data | Data | Data | Data | Data |
Applications in Synthesis & Purification
Understanding the solubility curve allows for the optimization of the Suzuki-Miyaura coupling workflow.
Reaction Solvent Selection
Methyl iodobenzoates are often coupled with arylboronic acids.
-
Recommendation: Use Isopropanol/Water or Ethanol/Water mixtures.
-
Why? These solvents are "green" alternatives to DMF. The ester is soluble in the alcohol, while the base (e.g.,
) dissolves in the water phase, creating an efficient biphasic system.
Purification by Crystallization
For the solid isomers (meta- and para-), cooling crystallization is the preferred purification method.
-
Strategy: Dissolve the crude product in hot Ethyl Acetate (near saturation) and slowly cool to 0°C. Add Hexane as an anti-solvent if yield is low.
-
Causality: The steep solubility curve in ethyl acetate allows for high recovery, while hexane drastically reduces the saturation limit, forcing precipitation.
Figure 2: Integration of solubility data into the Suzuki-Miyaura synthetic workflow.
References
-
BenchChem. (2025). Solubility of 2-Iodobenzoate and its Derivatives in Organic Solvents: A Technical Guide. Retrieved from
-
National Institute of Standards and Technology (NIST). (2023). Methyl 2-iodobenzoate Spectral and Chemical Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
PubChem. (2025).[2] Methyl 4-iodobenzoate Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Shafik, M. et al. (2019). Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents. Journal of Chemical & Engineering Data. (Cited for thermodynamic modeling methodology). Retrieved from [Link]
Sources
Methodological & Application
Protocol for the Palladium-Catalyzed C-Glycosylation of Methyl 5-iodo-4-methoxy-2-methylbenzoate
Introduction: The Significance and Challenge of C-Glycosides
C-Glycosides, where a sugar moiety is linked to an aglycone via a carbon-carbon bond, are a class of compounds of immense interest in medicinal chemistry and drug development.[1][2] This C-C linkage imparts significant stability against enzymatic and chemical hydrolysis compared to their O- or N-glycoside counterparts, leading to improved pharmacokinetic profiles.[1][2] Many natural products and approved drugs feature the C-glycoside motif, exhibiting a wide range of biological activities including anticancer, antiviral, and hypoglycemic effects.[1][2]
However, the synthesis of C-aryl glycosides, particularly with complex and electronically diverse aromatic systems, remains a significant challenge.[3] Traditional methods often require harsh conditions, multi-step sequences, and can suffer from poor stereocontrol.[4][5] The advent of transition-metal-catalyzed cross-coupling reactions has provided a powerful toolkit for the efficient and stereoselective construction of C-C bonds under milder conditions.[6][7] Among these, palladium-catalyzed reactions have emerged as a reliable and versatile approach for C-glycosylation.[6][7]
This application note provides a detailed protocol for the C-glycosylation of a sterically hindered and electron-rich aromatic substrate, methyl 5-iodo-4-methoxy-2-methylbenzoate, utilizing a palladium-catalyzed cross-coupling strategy. The protocol is designed for researchers, scientists, and drug development professionals seeking to synthesize complex C-aryl glycosides.
Overview of the Synthetic Strategy: A Palladium-Catalyzed Approach
The chosen strategy for the C-glycosylation of methyl 5-iodo-4-methoxy-2-methylbenzoate is a palladium-catalyzed cross-coupling reaction. This approach offers several advantages, including mild reaction conditions, high functional group tolerance, and the potential for excellent stereocontrol.[6] The general transformation is depicted below:
Caption: General scheme for the Pd-catalyzed C-glycosylation.
Several palladium-catalyzed methods could be considered, including Suzuki-Miyaura, Negishi, and direct C-H activation/glycosylation protocols.[8][9][10][11] For this specific substrate, a Suzuki-Miyaura or a Negishi-type coupling is often a reliable choice, involving the reaction of the aryl iodide with a glycosyl-organometallic reagent. The selection of the appropriate glycosyl donor, palladium catalyst, ligand, and base is critical for achieving high yields and stereoselectivity.
Proposed Catalytic Cycle
The generally accepted mechanism for a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, involves a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[10]
Caption: Proposed catalytic cycle for Pd-catalyzed C-glycosylation.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl iodide (methyl 5-iodo-4-methoxy-2-methylbenzoate) to form a Pd(II) intermediate.[10]
-
Transmetalation: The glycosyl-organometallic reagent transfers the glycosyl group to the palladium center, displacing the halide. This step is often facilitated by a base.
-
Reductive Elimination: The C-aryl and C-glycosyl ligands on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.[10]
Detailed Experimental Protocol
This protocol outlines a general procedure for the C-glycosylation of methyl 5-iodo-4-methoxy-2-methylbenzoate using a palladium-catalyzed approach. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) may be necessary for specific glycosyl donors.
Materials and Reagents
| Reagent | Grade | Supplier (Example) | Notes |
| Methyl 5-iodo-4-methoxy-2-methylbenzoate | ≥98% | Sigma-Aldrich | Synthesized or commercially available.[12] |
| Glycosyl Donor (e.g., Glycosyl Bromide) | Anhydrous | TCI Chemicals | Must be prepared fresh or stored under inert atmosphere. |
| Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) | ≥98% | Strem Chemicals | Store under inert atmosphere. |
| Ligand (e.g., SPhos, XPhos, P(t-Bu)₃) | ≥98% | Strem Chemicals | Air-sensitive, handle in a glovebox or under inert gas. |
| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Anhydrous | Fisher Scientific | Dry thoroughly before use. |
| Anhydrous Solvent (e.g., Toluene, Dioxane, THF) | DriSolv® or similar | EMD Millipore | Use freshly distilled or from a solvent purification system. |
| Degassing Equipment | N/A | N/A | Schlenk line or glovebox for setting up oxygen- and moisture-free reactions. |
Equipment
-
Schlenk flasks or reaction vials with stir bars
-
Glovebox or Schlenk line for inert atmosphere techniques
-
Heating mantle or oil bath with temperature controller
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography system
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
-
Nuclear Magnetic Resonance (NMR) spectrometer and Mass Spectrometer for characterization
Step-by-Step Protocol
Note: All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Preparation of the Reaction Vessel:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add methyl 5-iodo-4-methoxy-2-methylbenzoate (1.0 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05-0.10 equiv) and the phosphine ligand (e.g., SPhos, 0.10-0.20 equiv).
-
Add the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
-
Addition of Reagents:
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M with respect to the aryl iodide).
-
In a separate flame-dried flask, dissolve the glycosyl donor (1.2-1.5 equiv) in the anhydrous solvent.
-
Transfer the solution of the glycosyl donor to the reaction flask via a cannula or syringe.
-
-
Reaction Conditions:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup Procedure:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the Celite® pad with additional organic solvent.
-
Combine the organic filtrates and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[13] The choice of eluent will depend on the polarity of the product but a gradient of hexane and ethyl acetate is a common starting point.
-
For highly pure material, further purification by preparative HPLC or crystallization may be necessary.[14][15][16]
-
Characterization of the C-Glycoside Product
The structure and purity of the final C-glycoside product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure, including the stereochemistry at the anomeric center.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final compound.
Troubleshooting and Key Considerations
-
Low Yield:
-
Incomplete Reaction: Ensure all reagents are anhydrous and the reaction is performed under a strict inert atmosphere. Consider increasing the temperature or reaction time.
-
Catalyst Deactivation: The choice of ligand is crucial. Sterically bulky and electron-rich phosphine ligands often improve catalyst stability and activity.
-
Side Reactions: The glycosyl donor may be unstable under the reaction conditions. Consider using a more stable precursor.
-
-
Poor Stereoselectivity:
-
The stereochemical outcome is influenced by the glycosyl donor, the ligand, and the reaction conditions.[17] Screening different ligands and solvents may be necessary to optimize the diastereomeric ratio.
-
The protecting groups on the sugar moiety can also have a significant impact on stereoselectivity.[18]
-
-
Purification Challenges:
-
C-glycosides can be polar compounds, making them challenging to separate from polar byproducts.[13] Careful selection of the chromatography conditions is important.
-
The use of macroporous resins can be an effective method for the enrichment and purification of flavonoid C-glycosides from crude extracts, and similar principles can be applied to synthetic mixtures.[14][19]
-
Conclusion
This application note provides a comprehensive and detailed protocol for the palladium-catalyzed C-glycosylation of methyl 5-iodo-4-methoxy-2-methylbenzoate. By following the outlined procedures and considering the key experimental parameters, researchers can effectively synthesize this and other complex C-aryl glycosides. The versatility of palladium catalysis offers broad scope for the synthesis of novel C-glycoside analogs for applications in drug discovery and chemical biology.
References
-
Bell, E. A., et al. "Emerging Advances in Transition Metal-catalyzed C-H Bond Functionalizations Towards C-glycosides." Current Organic Chemistry, 2024. [Link]
-
Benltifa, M., et al. "A Review: Synthesis of Aryl C-Glycosides Via the Heck Coupling Reaction." Phosphorus, Sulfur, and Silicon and the Related Elements, 2010. [Link]
-
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Li, X., et al. "Palladium-Catalyzed Regioselective and Diastereoselective C-Glycosylation by Allyl-Allyl Coupling." Angewandte Chemie International Edition, 2019. [Link]
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Bell, E. A., et al. "Emerging Advances in Transition Metal-catalyzed C-H Bond Functionalizations Towards C-glycosides." Current Organic Chemistry, 2024. [Link]
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Neufeld, Z. R., et al. "Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules." Chemical Reviews, 2021. [Link]
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Yuan, D., et al. "Enrichment and Purification of Total Flavonoid C-Glycosides from Abrus mollis Extracts with Macroporous Resins." Industrial & Engineering Chemistry Research, 2012. [Link]
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Neufeld, Z. R., et al. "Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules." Chemical Reviews, 2021. [Link]
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Reddy, B. V. S., et al. "Palladium-Catalyzed Stereospecific C-Glycosylation of Glycals with Vinylogous Acceptors." ACS Catalysis, 2019. [Link]
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Wang, J., et al. "Synthesis of C-glycosides enabled by palladium-catalyzed glycosylation reactions." Organic Chemistry Frontiers, 2024. [Link]
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Li, H., et al. "Preparative Isolation and Purification of Flavone C-Glycosides from the Leaves of Ficus microcarpa L. f by Medium-Pressure Liquid Chromatography, High-Speed Countercurrent Chromatography, and Preparative Liquid Chromatography." Journal of Analytical Methods in Chemistry, 2016. [Link]
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Gupta, A. "Strategic approach for purification of glycosides from the natural sources." ResearchGate, 2021. [Link]
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Sharma, G., et al. "Advances in Pd-catalyzed C–C bond formation in carbohydrates and their applications in the synthesis of natural products and medicinally relevant molecules." RSC Advances, 2021. [Link]
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Ding, Y.-N., et al. "Palladium-Catalyzed ortho-C–H Glycosylation/ipso-Alkenylation of Aryl Iodides." The Journal of Organic Chemistry, 2020. [Link]
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Wei, Y., et al. "Diastereoselective Synthesis of Aryl C-Glycosides from Glycosyl Esters via C–O Bond Homolysis." Angewandte Chemie International Edition, 2021. [Link]
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Wang, Q., et al. "Excited-State Palladium-Catalyzed α-Selective C1-Ketonylation." CCS Chemistry, 2023. [Link]
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Ding, Y.-N., et al. "Palladium-Catalyzed ortho-C–H Glycosylation/ipso-Alkenylation of Aryl Iodides." The Journal of Organic Chemistry, 2020. [Link]
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Wang, Q., et al. "Palladium-catalysed C−H glycosylation for synthesis of C-aryl glycosides." Nature Catalysis, 2019. [Link]
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Wang, Q., et al. "Palladium-Catalyzed O- and N-Glycosylation with Glycosyl Chlorides." CCS Chemistry, 2021. [Link]
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McKay, M. J., et al. "Recent Advances in Transition Metal-Catalyzed Glycosylation." Topics in Current Chemistry, 2012. [Link]
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Wang, Q., et al. "Stereodivergent C-aryl glycosylation." ResearchGate, 2023. [Link]
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Wang, H., et al. "A Switchable and Stereospecific C-glycosylation Strategy via Formal Functional Group Deletion." ChemRxiv, 2024. [Link]
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Zhu, Y., et al. "Hydrogen bond activated glycosylation under mild conditions." Nature Communications, 2018. [Link]
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Bellina, F., et al. "Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments." Molecules, 2014. [Link]
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Lithiation of Methyl 5-iodo-4-methoxy-2-methylbenzoate for SGLT2 inhibitors
Application Note & Protocol
Strategic Lithiation of Methyl 5-iodo-4-methoxy-2-methylbenzoate: A Cornerstone in the Synthesis of SGLT2 Inhibitors
Abstract and Introduction
The class of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, including prominent drugs like Dapagliflozin and Canagliflozin, has revolutionized the management of type 2 diabetes mellitus and shown significant benefits in treating heart failure.[1][2][3] A critical juncture in the chemical synthesis of these complex molecules is the formation of a C-aryl glucoside bond. This is often accomplished by coupling a glucose or gluconolactone derivative with a reactive aryllithium species. This document provides a detailed guide to a pivotal step in this process: the generation of a key aryllithium intermediate through the iodine-lithium exchange of Methyl 5-iodo-4-methoxy-2-methylbenzoate.
This application note offers a comprehensive protocol, explains the underlying chemical principles, and emphasizes the critical safety and handling procedures required for this transformation. The causality behind each experimental choice is detailed to provide researchers and process chemists with a robust and reproducible methodology.
Reaction Principle: The Iodine-Lithium Exchange
The core of this protocol is the iodine-lithium exchange, a powerful organometallic transformation used to generate aryllithium reagents that would be otherwise difficult to access.[4][5] The reaction is an equilibrium process, but it is driven forward by the formation of a more stable organolithium species.
Ar-I + R-Li ⇌ Ar-Li + R-I
In this specific case, an alkyllithium reagent, typically n-butyllithium (n-BuLi), reacts with the aryl iodide (Methyl 5-iodo-4-methoxy-2-methylbenzoate). The equilibrium strongly favors the formation of the aryllithium, as the lithium is now attached to a more electronegative sp²-hybridized carbon, which better stabilizes the partial negative charge.[4][6]
The exchange rate follows the trend I > Br > Cl, making aryl iodides the substrate of choice for rapid and clean exchange reactions at very low temperatures.[4] The reaction is extremely fast, often diffusion-controlled, and must be conducted at cryogenic temperatures (typically -78 °C) to prevent side reactions, such as reaction with the ester moiety or the solvent.[6] Mechanistic studies suggest the reaction may proceed through a hypervalent iodine "ate-complex" intermediate.[4][7][8]
Caption: Fig 1. Simplified reaction mechanism for iodine-lithium exchange.
Critical Safety Protocols for Organolithium Reagents
WARNING: Organolithium reagents like n-butyllithium are extremely pyrophoric, reacting violently with water, oxygen, and other protic sources.[9] They can ignite spontaneously in air and cause severe chemical burns.[10][11][12][13] All operations MUST be performed by trained personnel under a strictly inert atmosphere (Argon or Nitrogen) using either a Schlenk line or a glovebox.[9][14]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles or a face shield, and appropriate gloves (e.g., nitrile or neoprene, often double-gloved).[11][15]
-
Inert Atmosphere: All glassware must be rigorously dried (e.g., oven-dried at >120 °C overnight) and assembled while hot, then cooled under vacuum and flushed with inert gas multiple times.[9]
-
Reagent Handling: Use syringes or cannulas for all transfers. Never draw pyrophoric reagents into a syringe that is more than two-thirds full.[16] The Sure/Seal™ packaging system is standard for commercial n-BuLi solutions.
-
Quenching: Unused reagents and reaction mixtures must be quenched carefully at low temperatures. A common procedure involves slow, dropwise addition of the reaction mixture to a stirring solution of a less reactive quenching agent like isopropanol in an inert solvent, before final quenching with water.
-
Emergency Preparedness: Keep a Class D fire extinguisher (for combustible metals) and a container of dry sand or powdered limestone nearby to smother small fires. DO NOT USE WATER OR A CO₂ EXTINGUISHER on an organolithium fire.[11][12]
Experimental Protocol
This protocol details the generation of the aryllithium species and its subsequent trapping with a model electrophile, such as a protected gluconolactone, a common step in the synthesis of Dapagliflozin and Canagliflozin.[17][18][19]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS Number | Notes |
| Methyl 5-iodo-4-methoxy-2-methylbenzoate | >98% Purity | Sigma-Aldrich | 152306-43-3 | Must be thoroughly dried before use (e.g., azeotropically with toluene).[20] |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | 109-72-8 | Pyrophoric. Titrate periodically to confirm molarity. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich | 109-99-9 | Distill from sodium/benzophenone ketyl under argon immediately before use. |
| 2,3,4,6-Tetra-O-(trimethylsilyl)-D-gluconolactone | >95% Purity | Carbosynth | 32384-65-9 | Example electrophile. Must be anhydrous. |
| Isopropanol (IPA) | Anhydrous | Fisher Scientific | 67-63-0 | For quenching. |
| Saturated Ammonium Chloride (NH₄Cl) | ACS Grade | VWR | 12125-02-9 | For aqueous workup. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | 141-78-6 | For extraction. |
| Hexanes | ACS Grade | VWR | 110-54-3 | For extraction and chromatography. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Sigma-Aldrich | 7487-88-9 | For drying organic layers. |
Step-by-Step Methodology
Caption: Fig 2. Experimental workflow for lithiation and coupling.
Detailed Steps:
-
Preparation: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and an argon inlet, add Methyl 5-iodo-4-methoxy-2-methylbenzoate (1.0 eq). Evacuate and backfill the flask with argon three times.
-
Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to the aryl iodide) via cannula or syringe. Stir the solution until the starting material is fully dissolved.
-
Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.
-
Lithiation: Slowly add n-butyllithium (1.05 - 1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. A color change (often to a yellow or orange hue) may be observed.
-
Stirring: Stir the resulting aryllithium solution at -78 °C for 30-60 minutes. To confirm completion, a small aliquot can be carefully removed, quenched with D₂O, and analyzed by ¹H NMR to check for deuterium incorporation.
-
Electrophile Addition: In a separate flame-dried flask, dissolve the protected gluconolactone (1.0 eq) in a minimal amount of anhydrous THF under argon. Transfer this solution via cannula to the stirring aryllithium solution at -78 °C over 30 minutes.
-
Coupling: Allow the reaction to stir at -78 °C for 1 hour, then let it slowly warm to approximately -20 °C over 2-3 hours.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution, ensuring the temperature does not rise excessively.
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, add water, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic layers, wash with water and then with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the desired C-aryl glucoside precursor.
Data and Troubleshooting
Typical Reaction Parameters
| Parameter | Value / Condition | Rationale |
| Temperature | -78 °C | Minimizes side reactions (e.g., attack on the ester) and prevents reaction with THF solvent.[21] |
| Solvent | Anhydrous THF | Ethereal solvent is required to solvate and stabilize the organolithium reagent.[5][22] |
| n-BuLi Stoichiometry | 1.05 - 1.1 equivalents | A slight excess ensures complete conversion of the aryl iodide. |
| Reaction Time | Lithiation: 30-60 min; Coupling: 2-4 h | Lithiation is rapid; coupling time is optimized for complete reaction with the electrophile. |
| Workup Quench | Saturated aq. NH₄Cl | A mild acidic quench protonates the intermediate alkoxide without damaging acid-sensitive groups.[23] |
Troubleshooting Guide
| Problem Observed | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | Inactive n-BuLi; Wet reagents or solvent; Insufficient reaction time. | Titrate n-BuLi solution before use. Ensure all reagents and solvents are rigorously dried. Increase lithiation time to 60 minutes. |
| Formation of multiple side products | Reaction temperature too high; n-BuLi added too quickly. | Maintain temperature strictly at -78 °C. Add n-BuLi more slowly to control the exotherm. Consider using a less reactive organolithium if possible. |
| Low yield of final coupled product | Incomplete lithiation; Degradation of aryllithium intermediate. | Confirm lithiation is complete before adding the electrophile. Use the generated aryllithium immediately; do not let it warm up. |
| Dark brown or black reaction color | Possible decomposition of the organolithium reagent or product. | Ensure the reaction is under a positive pressure of inert gas and that all reagents are pure. |
Conclusion
The iodine-lithium exchange of Methyl 5-iodo-4-methoxy-2-methylbenzoate is a highly efficient and reliable method for generating a key aryllithium intermediate essential for the synthesis of SGLT2 inhibitors. Success hinges on a deep understanding of the reaction mechanism, meticulous adherence to anhydrous and anaerobic techniques, and an unwavering commitment to safety. By following the detailed protocols and understanding the rationale behind each step, researchers can confidently execute this critical transformation, paving the way for the development of life-saving therapeutics.
References
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Cao, Y., Yu, H., Wang, J., et al. (2019). A Concise and Efficient Synthesis of Dapagliflozin. Organic Process Research & Development. Available at: [Link][24][25]
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University of Arkansas. STANDARD OPERATING PROCEDURE n-Butyllithium. Environmental Health and Safety. Available at: [Link][15]
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Desroches, J., Hanna, I., et al. (2021). GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2. PMC. Available at: [Link][20]
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orthocresol. (2018). Mechanism of lithium-halogen exchange of primary alkyl iodide. Chemistry Stack Exchange. Available at: [Link][22]
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Metil, D. S., Sonawane, S. P., et al. (2017). Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles. Organic Process Research & Development. Available at: [Link][17][26][27]
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New Jersey Department of Health. (n.d.). HAZARD SUMMARY - Butyl Lithium. Available at: [Link][11]
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Scribd. (2022). Efficient Route To Canagliflozin Via Anh. Available at: [Link][19]
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Reich, H. J., & Whipple, W. L. (2005). Mechanism of the lithium–iodine exchange in an iodothiophene. Canadian Journal of Chemistry. Available at: [Link][7][8]
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Ashenhurst, J. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link][23]
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Thompson, A. L., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. Available at: [Link][9]
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MacMillan Group, Princeton University. (n.d.). Lithium-Halogen Exchange Reactions. Slideshare. (Note: While the direct link is not available from the search, this is a known authoritative source often cited in academic settings.)[28]
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Wikipedia. (n.d.). Metal–halogen exchange. Available at: [Link][4]
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Organic Syntheses. (n.d.). SELECTIVE HALOGEN-LITHIUM EXCHANGE REACTIONS OF 2-(2'-HALOPHENYL)ETHYL HALIDES. Available at: [Link][16]
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Schwindeman, J. A., et al. (2014). Preparation, Properties, and Safe Handling of Commercial Organolithiums. Organic Process Research & Development. Available at: [Link][14]
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Myers Group, Harvard University. (n.d.). Organolithium Reagents. (Note: While the direct link is not available from the search, this is a known authoritative source often cited in academic settings.)[21]
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Meng, W., et al. (2008). Discovery of dapagliflozin: a potent, selective renal sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry. Available at: [Link][2]
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Wang, R., et al. (2025). Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity. RSC Advances. Available at: [Link][1][3]
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Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 5-iodo-4-methoxy-2-methylbenzoate
Authored by: [Your Name/Group], Senior Application Scientist
Introduction: The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This reaction is instrumental in the synthesis of biaryls and substituted aromatic compounds, which are pivotal structural motifs in numerous pharmaceutical agents and advanced materials.[2] This guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura coupling of a sterically hindered and electronically rich substrate, methyl 5-iodo-4-methoxy-2-methylbenzoate, with various arylboronic acids. The protocols herein are designed to serve as a robust starting point for researchers, scientists, and drug development professionals, offering insights into reaction optimization and mechanistic considerations.
The core of the Suzuki-Miyaura reaction involves a palladium-catalyzed process between an organoboron compound, typically a boronic acid or its ester, and an organohalide or triflate in the presence of a base.[1][2][3] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1][3][4][5]
The substrate, methyl 5-iodo-4-methoxy-2-methylbenzoate, presents specific challenges due to the steric hindrance around the iodine atom and the electron-donating nature of the methoxy and methyl groups. These factors can influence the rate of oxidative addition, the first and often rate-determining step of the catalytic cycle.[3] Therefore, careful selection of the catalyst system, including the palladium source and the supporting ligand, is crucial for achieving high yields and reaction efficiency.
Mechanistic Considerations: The Catalytic Cycle
A fundamental understanding of the Suzuki-Miyaura catalytic cycle is essential for troubleshooting and optimizing reaction conditions.
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Key Steps Explained:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of methyl 5-iodo-4-methoxy-2-methylbenzoate.[1][3] The reactivity order for halides is generally I > Br > Cl.[3] For sterically hindered substrates, this step can be slow and may require more electron-rich and bulky phosphine ligands to facilitate the reaction.[6][7]
-
Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. The base plays a crucial role here, activating the boronic acid to form a more nucleophilic borate species, which then undergoes transmetalation.[8][9][10][11][12] The choice of base can significantly affect the reaction rate and outcome.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the biaryl product and regenerating the catalytically active Pd(0) species.[1][3] This step is typically fast and irreversible.
Optimizing Reaction Conditions
The success of the Suzuki-Miyaura coupling of methyl 5-iodo-4-methoxy-2-methylbenzoate hinges on the careful selection of several key parameters.
Palladium Catalyst and Ligand Selection
For sterically hindered aryl iodides, the choice of the phosphine ligand is critical. Bulky and electron-rich ligands can accelerate the rates of both oxidative addition and reductive elimination, leading to higher catalyst turnover numbers.
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[3] Pd(OAc)₂ and Pd₂(dba)₃ are often preferred as they are air-stable and are reduced in situ to the active Pd(0) species.
-
Ligands:
-
Triarylphosphines (e.g., PPh₃): While classic, they may be less effective for challenging substrates at lower temperatures.[13]
-
Bulky, Electron-Rich Dialkylbiaryl Phosphines (e.g., SPhos, XPhos, DavePhos): These ligands are often highly effective for coupling sterically hindered substrates and can enable reactions at lower catalyst loadings and temperatures.[14]
-
N-Heterocyclic Carbenes (NHCs): These ligands exhibit strong σ-donor properties and can be very effective for Suzuki-Miyaura couplings of sterically demanding substrates.[6][15]
-
The Role of the Base
The base is essential for activating the boronic acid.[8][11] The choice of base can influence reaction kinetics and selectivity.
-
Inorganic Bases:
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Widely used and effective for a broad range of substrates.[8] Cesium carbonate is often more effective for difficult couplings due to its higher solubility and basicity.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that can be particularly effective for sterically hindered couplings.
-
-
Organic Bases: Generally less common for this type of coupling but can be used in specific cases.
Solvent System
The solvent plays a crucial role in solubilizing the reactants and catalyst, and can influence the reaction rate and selectivity.[16][17]
-
Aprotic Solvents: Dioxane, tetrahydrofuran (THF), and toluene are commonly used, often in combination with water to dissolve the inorganic base.[18]
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) can be effective, particularly for less reactive substrates, as it can help to stabilize charged intermediates.[16][17]
-
Protic Solvents: Alcohols or water can sometimes accelerate the reaction.[18]
Recommended Protocol: General Procedure
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of methyl 5-iodo-4-methoxy-2-methylbenzoate with various arylboronic acids.
Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.
Materials and Reagents:
-
Methyl 5-iodo-4-methoxy-2-methylbenzoate
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine methyl 5-iodo-4-methoxy-2-methylbenzoate (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv), the phosphine ligand (e.g., SPhos, 0.04 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).[2]
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[2]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Data Summary and Optimization
The following table summarizes typical reaction conditions and expected outcomes for the coupling of methyl 5-iodo-4-methoxy-2-methylbenzoate with various arylboronic acids. Yields are illustrative and will vary based on the specific substrate and precise conditions.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 12 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ (2) | Toluene/H₂O (5:1) | 90 | 16 | 85-95 |
| 3 | 3,5-Dimethylphenylboronic acid | Pd(OAc)₂ (2) | DavePhos (4) | Cs₂CO₃ (2.5) | THF/H₂O (4:1) | 80 | 12 | >90 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF/H₂O (3:1) | 100 | 18 | 70-80 |
Troubleshooting and Key Considerations
-
Low Yields: If the reaction is sluggish or gives low yields, consider increasing the reaction temperature, using a more active ligand (e.g., a bulkier biaryl phosphine or an NHC ligand), or a stronger base like Cs₂CO₃.
-
Protodeboronation: The boronic acid can be susceptible to decomposition, especially at higher temperatures. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help to mitigate this side reaction.
-
Homocoupling: The formation of biaryl products from the boronic acid (homocoupling) can sometimes be observed. This can often be minimized by ensuring a truly anaerobic reaction environment.
-
Degassing: Thoroughly degassing the solvents is critical to prevent oxidation of the Pd(0) catalyst, which would lead to deactivation.
Conclusion
The Suzuki-Miyaura coupling of methyl 5-iodo-4-methoxy-2-methylbenzoate, while presenting some steric and electronic challenges, can be achieved with high efficiency through the careful selection of a suitable palladium catalyst system, base, and solvent. The use of bulky, electron-rich phosphine ligands is particularly advantageous for this transformation. The protocols and insights provided in this guide are intended to empower researchers to successfully employ this powerful C-C bond-forming reaction in their synthetic endeavors.
References
- Amatore, C., Le Duc, G., & Jutand, A. (2012). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 18(23), 7236-7244.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Cioffi, C. L., & Spencer, W. T. (2017). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Amatore, C., Jutand, A., & Le Duc, G. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(22), 8218-8228.
- de Lambert de Boisjan, A., Fadini, L., & Debrus, A. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. CHIMIA International Journal for Chemistry, 75(11), 978-982.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253.
- Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Smith, R. C. (2014). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
-
The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
- Amatore, C., Jutand, A., & Le Duc, G. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
-
HEIA-FR. (2021, November 8). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. Retrieved from [Link]
- Littke, A. F., & Fu, G. C. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(51), 13532-13533.
- Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 289, 1-49.
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. Retrieved from [Link]
- Kumar, A., Singh, V. K., & Kumar, S. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 9, 687353.
- Kumar, A., Singh, V. K., & Kumar, S. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 9, 687353.
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(107), 88204-88207.
- Wang, D., Cai, R., Liu, Y., Zhang, Y., & Wang, J. (2015). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved from [Link]
- Scott, J. M., & Leadbeater, N. E. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1737-1742.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki-Miyaura Cross-Coupling Reaction. In Organic Reactions (pp. 1-100). John Wiley & Sons, Inc.
- Dalmás, V. H., de Souza, D., & de Oliveira, E. R. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación química, 27(2), 127-132.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. youtube.com [youtube.com]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. arodes.hes-so.ch [arodes.hes-so.ch]
Scalable synthesis of Methyl 5-iodo-4-methoxy-2-methylbenzoate from 4-methoxy-2-methylbenzoic acid
Executive Summary & Strategic Analysis
Target Molecule: Methyl 5-iodo-4-methoxy-2-methylbenzoate CAS: 148490-97-5 (Analogous) Application: Critical intermediate for Suzuki-Miyaura cross-coupling in the synthesis of FGFR inhibitors and retinoid pharmaceuticals.
The Engineering Challenge
The synthesis of Methyl 5-iodo-4-methoxy-2-methylbenzoate from 4-methoxy-2-methylbenzoic acid presents a classic regioselectivity challenge. The aromatic ring contains three directing groups:
-
Methoxy (-OMe, C4): Strong activator, ortho/para director.
-
Methyl (-Me, C2): Weak activator, ortho/para director.
-
Carbonyl (-COOR, C1): Moderate deactivator, meta director.
Regiochemical Logic:
-
Position 3: Located between the Methyl and Methoxy groups. Sterically hindered ("ortho-ortho" effect).
-
Position 5: Ortho to the strong Methoxy donor, para to the Methyl group, and meta to the electron-withdrawing Ester. This is the electronically and sterically favored site.
-
Position 6: Ortho to the Ester. Electronically unfavorable compared to C5.
Selected Route: The "Ester-First" Strategy
While iodination can be performed on the free acid, this protocol prioritizes Esterification followed by Iodination .
-
Solubility: The methyl ester exhibits superior solubility in acetonitrile (MeCN) and trifluoroacetic acid (TFA), enabling higher concentration throughput.
-
Purification: The resulting iodo-ester crystallizes more readily than its acid counterpart, allowing for non-chromatographic purification (essential for scalability).
Synthetic Pathway Visualization
Figure 1: Two-step synthetic sequence designed for high regiocontrol and isolation purity.
Detailed Experimental Protocols
Step 1: Scalable Esterification
Objective: Convert 4-methoxy-2-methylbenzoic acid to methyl 4-methoxy-2-methylbenzoate. Scale: 100 g Input
Reagents:
-
4-methoxy-2-methylbenzoic acid (1.0 equiv, 100.0 g)
-
Methanol (anhydrous, 5.0 vol, 500 mL)
-
Thionyl Chloride (
) (1.5 equiv, 65 mL)
Protocol:
-
Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and an addition funnel. Connect the condenser outlet to a caustic scrubber (NaOH) to trap HCl/
gas. -
Charging: Charge Methanol (500 mL) and cool to 0–5°C using an ice/water bath.
-
Activation: Add Thionyl Chloride dropwise over 45 minutes. Caution: Exothermic reaction with gas evolution.
-
Addition: Add 4-methoxy-2-methylbenzoic acid portion-wise as a solid over 15 minutes.
-
Reaction: Remove the cooling bath and heat the slurry to reflux (65°C). The solids will dissolve, forming a clear solution. Stir for 4–6 hours.
-
IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 4:1) or HPLC. Target <1% remaining acid.
-
Workup: Concentrate the mixture under reduced pressure to ~20% volume.
-
Quench: Dilute with EtOAc (500 mL) and wash carefully with Saturated
(2 x 300 mL) until the aqueous layer is pH 8. -
Isolation: Dry the organic layer over
, filter, and concentrate to dryness. -
Yield: Expect ~103 g (95%) of an off-white solid. This material is usually sufficiently pure (>98%) for the next step.
Step 2: Regioselective Iodination
Objective: Electrophilic aromatic substitution to install iodine at C-5. Methodology: N-Iodosuccinimide (NIS) activation with Trifluoroacetic Acid (TFA).[1]
Why NIS? While Iodine Monochloride (ICl) is cheaper, it is corrosive and often leads to over-iodination. NIS provides mild, controlled iodination with high atom economy when catalyzed by acid.
Reagents:
-
Methyl 4-methoxy-2-methylbenzoate (1.0 equiv, 100.0 g)
-
Acetonitrile (MeCN) (5.0 vol, 500 mL)
-
N-Iodosuccinimide (NIS) (1.1 equiv, 137.0 g)
-
Trifluoroacetic Acid (TFA) (0.2 equiv, 8.5 mL) [Catalyst]
Protocol:
-
Dissolution: In a 2L reactor (shielded from light), dissolve the ester (100 g) in Acetonitrile (500 mL) at 20–25°C.
-
Catalyst Addition: Add TFA (8.5 mL). Stir for 10 minutes.
-
Iodination: Add NIS (137 g) in 5 equal portions over 1 hour. Note: Slight exotherm may occur.
-
Reaction: Stir at room temperature (25°C) for 3–5 hours.
-
IPC: Check HPLC. The starting material should be consumed. If the reaction stalls, add an additional 0.1 equiv of NIS and warm to 35°C.
-
Quench: Add 10% aqueous Sodium Thiosulfate (
, 300 mL) to the reaction mixture. Stir vigorously for 20 minutes. The mixture will turn from reddish-brown to pale yellow as excess iodine is quenched. -
Extraction: Remove MeCN under reduced pressure. Extract the aqueous residue with Ethyl Acetate (2 x 400 mL).
-
Washing: Wash combined organics with water (300 mL) and Brine (300 mL).
-
Crystallization (Critical for Purity):
-
Concentrate the organic phase to a thick oil.
-
Add Isopropyl Alcohol (IPA, 300 mL) and heat to 60°C until dissolved.
-
Cool slowly to 0°C over 2 hours.
-
Filter the resulting white crystals.
-
-
Yield: Expect ~135–145 g (80–85%) of white crystalline solid.
Process Flow & Safety Logic
Figure 2: Operational workflow highlighting safety controls during the iodination step.
Quality Control & Specifications
Data Summary Table
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | > 98.5% (Area %) | HPLC (C18, MeCN/H2O) |
| Regio-isomer | < 0.5% (3-iodo isomer) | 1H NMR / HPLC |
| Melting Point | 44–48°C | Capillary Method |
| Residual Solvent | < 5000 ppm (MeCN/IPA) | GC-HS |
NMR Validation (400 MHz, CDCl3):
-
Diagnostic Peak 1: Singlet at ~8.2 ppm (1H, Ar-H at C-6). This proton is deshielded by the ester.
-
Diagnostic Peak 2: Singlet at ~6.6 ppm (1H, Ar-H at C-3).
-
Note: If the 3-iodo isomer were present, the coupling patterns and shifts would differ significantly due to the loss of the C-3 proton.
References
-
Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[1] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[1] Tetrahedron Letters, 43(29), 5047–5048. [Link][1]
- Wang, Y., et al. (2013). Synthesis of FGFR inhibitors. World Intellectual Property Organization, WO2013102059.
-
Organic Syntheses. (2019). Scale-up considerations for iodonium salts (Analogous chemistry). Org.[1][2][4][5] Synth. 2019, 96, 137-149.[2] [Link]
Sources
- 1. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]
- 2. orgsyn.org [orgsyn.org]
- 3. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]
- 4. JP2003012597A - Method for producing monoiodine of methylbenzoic acid - Google Patents [patents.google.com]
- 5. arkat-usa.org [arkat-usa.org]
Troubleshooting & Optimization
Technical Support Center: Iodination of Methyl 4-methoxy-2-methylbenzoate
Welcome to the technical support center for the iodination of methyl 4-methoxy-2-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this specific electrophilic aromatic substitution. We will move beyond simple procedural steps to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide robust protocols to enhance your reaction yield and purity.
Part 1: Foundational Concepts - Frequently Asked Questions (FAQs)
Before troubleshooting, it's crucial to understand the reaction's fundamentals. This section addresses the core principles governing the iodination of this specific substrate.
Q1: What is the underlying mechanism for the iodination of methyl 4-methoxy-2-methylbenzoate?
The reaction is a classic Electrophilic Aromatic Substitution (EAS). The core mechanism involves two primary steps:
-
Generation of an Electrophile: Molecular iodine (I₂) is generally not electrophilic enough to react with aromatic rings on its own.[1] Therefore, it must be activated. This is typically achieved by an oxidizing agent (like nitric acid or hydrogen peroxide) that converts I₂ into a more potent electrophilic species, effectively an I⁺ source.[2][3] Alternatively, reagents like N-Iodosuccinimide (NIS) can be used, often with a catalytic amount of a strong acid like trifluoroacetic acid (TFA) to increase the iodine's electrophilicity.[4][5]
-
Nucleophilic Attack and Aromatization: The electron-rich aromatic ring of the benzoate attacks the electrophilic iodine species (I⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[6] In the final step, a base removes a proton from the carbon atom bonded to the iodine, restoring the ring's aromaticity and yielding the final iodinated product.[2]
Caption: Directing Influences on the Substrate.
Part 2: Troubleshooting Guide
This section is formatted to directly address common problems encountered during the experiment, providing potential causes and actionable solutions.
Sources
- 1. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]
- 2. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. byjus.com [byjus.com]
Regioselectivity issues in synthesis of Methyl 5-iodo-4-methoxy-2-methylbenzoate
Current Status: Operational Topic: Regioselectivity & Troubleshooting in Electrophilic Aromatic Iodination Ticket ID: CHEM-SUP-8821 Lead Scientist: Dr. A. Vance[1][2][3]
Diagnostic Overview: The Electronic & Steric Battlefield
Before troubleshooting, it is critical to understand the "personality" of your substrate (Methyl 4-methoxy-2-methylbenzoate ).[1][2] The synthesis of the 5-iodo derivative is a classic exercise in competing directing effects and steric hindrance.[1][3]
The Substrate Analysis[1][3]
-
C1-Ester (
): Strong electron-withdrawing group (EWG).[1][2][3] Deactivates the ring; directs meta. -
C2-Methyl (
): Weak electron-donating group (EDG).[1][2][3] Activates the ring; directs ortho/para. -
C4-Methoxy (
): Strong electron-donating group (EDG).[1][2][3] Strongly activates the ring; directs ortho/para.
The Regioselectivity Map
All three substituents electronically conspire to direct the incoming electrophile (
-
C3 Position:
-
C5 Position (Target):
The Core Problem: While C5 is sterically favored, C3 is electronically very similar. Under thermodynamic control or with small electrophiles, you may observe significant C3-iodination (impurity) or di-iodination (over-reaction).[2][3]
Validated Protocols
We recommend Protocol A for high-value, small-to-medium scale synthesis (mg to g) due to its superior regiocontrol.[1][2] Protocol B is a scalable alternative for larger batches where cost is a driver.[1][2][3]
Protocol A: The "Gold Standard" (NIS/TFA)
Recommended for maximum regioselectivity.[2][3]
Reagents:
-
Substrate: Methyl 4-methoxy-2-methylbenzoate (1.0 equiv)[2]
-
Reagent:
-Iodosuccinimide (NIS) (1.05 equiv)[2][3] -
Catalyst: Trifluoroacetic Acid (TFA) (0.1 – 0.5 equiv)[2][3]
Methodology:
-
Dissolve the substrate in anhydrous MeCN under
atmosphere.[2][3] -
Add TFA (catalytic).[1][2][3][4] Note: The acidity activates NIS by protonating the succinimide carbonyl, making the iodine more electrophilic.[1][2][3]
-
Cool the solution to 0 °C .
-
Add NIS portion-wise over 30 minutes. Rapid addition causes localized high concentration, leading to di-iodination.[2]
-
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Quench: Add saturated aqueous
(sodium thiosulfate) to remove unreacted iodine (solution turns from purple/brown to yellow/colorless).
Why this works: The bulky succinimide-complexed iodine electrophile is extremely sensitive to steric hindrance, effectively ruling out the crowded C3 position.[2][3]
Protocol B: Scale-Up (Iodine/Periodic Acid)
Recommended for multi-gram/kilogram scale.[2][3]
Reagents:
-
Substrate (1.0 equiv)
-
Iodine (
) (0.5 equiv)[2][3] -
Periodic Acid (
) or Sodium Periodate ( ) (0.2 equiv)[2][3] -
Solvent: Acetic Acid (
) / Water (9:1)[2][3] -
Catalyst:
(catalytic)[2][3][5]
Methodology:
-
Dissolve substrate and
in AcOH.[1][3] -
Add
and water.[1][2][3] -
Heat to 60 °C.
-
Add oxidant (Periodic acid) slowly.[1][2][3] This generates the active electrophile in situ and recycles the iodide byproduct back to iodine (100% atom economy regarding iodine).[1][2][3]
-
Monitor by HPLC.[1][2][3] Stop immediately upon consumption of starting material to prevent di-iodination.[1][2]
Troubleshooting Guide (FAQ)
Issue 1: "I am seeing a ~5-10% impurity that I cannot separate."
Diagnosis: This is likely the C3-iodo isomer .[2][3]
-
Cause: Reaction temperature was too high or the electrophile was too small/reactive (e.g., using ICl).[2][3]
-
Solution: Switch to Protocol A (NIS). The succinimide moiety adds steric bulk to the transition state, making attack at the crowded C3 position energetically unfavorable.[1][2][3]
-
Purification: The C3 isomer is slightly less polar.[1][3] Use a gradient of Hexanes/EtOAc (starting at 95:5) on a high-efficiency silica column. Recrystallization from MeOH may also enrich the C5 isomer due to better packing.[1][3]
Issue 2: "My reaction mixture contains significant di-iodo product."
Diagnosis: Over-iodination at both C3 and C5.[1][2][3]
-
Cause: Excess iodinating agent or poor mixing.[1][2][3] The product (5-iodo) is still activated by the methoxy group, so it can react again at C3.[1][2][3]
-
Solution:
-
Stoichiometry: Reduce NIS to 0.95 equivalents. It is better to have 5% unreacted starting material (easy to separate) than 5% di-iodo product (hard to separate).[2][3]
-
Dilution: Run the reaction more dilute (0.05 M).
-
Addition Rate: Add NIS as a solid in small portions or as a solution via syringe pump.
-
Issue 3: "The reaction is stalled at 50% conversion."
Diagnosis: Deactivation by the ester group.[3]
-
Cause: The C1-ester pulls electron density, making the ring less nucleophilic than simple anisole.[1][2][3]
-
Solution:
-
Increase Acidity: If using Protocol A, increase TFA to 1.0 equiv or switch to a stronger acid catalyst like Triflic Acid (TfOH) (use sparingly, 1-5 mol%).[2][3]
-
Lewis Acid: Add 5 mol%
(Silver Triflate). Silver precipitates iodide, driving the formation of the super-electrophile.[1][2][3] Warning: This is very reactive and may lower regioselectivity.[1][2]
-
Issue 4: "I see a new spot on TLC that is very polar/acidic."
Diagnosis: Hydrolysis of the ester.[3]
-
Cause: If using Protocol B (AcOH/H2SO4/Water) or prolonged exposure to TFA with moisture.[1][2][3]
-
Solution: Ensure reagents for Protocol A are anhydrous. If using Protocol B, lower the temperature and reduce reaction time.[1][2][3] You can re-esterify the acid using
if this occurs.[1][3]
Visualizing the Logic
Mechanism & Regioselectivity Pathway
The following diagram illustrates the competition between the Kinetic path (C5) and the Steric dead-end (C3).[1][2][3]
Caption: Reaction pathway showing the kinetic preference for C5 iodination due to steric hindrance at C3.
Troubleshooting Decision Tree
Caption: Step-by-step decision matrix for optimizing reaction yield and purity.
Quantitative Data Summary
| Parameter | Protocol A (NIS/TFA) | Protocol B ( | Protocol C (ICl) |
| Regioselectivity (C5:C3) | High (>20:1) | Moderate (10:[2][3]1) | Low (5:1) |
| Atom Economy | Low (Succinimide waste) | High (100% I usage) | Moderate |
| Reaction Time | 2–4 Hours | 4–12 Hours | < 1 Hour |
| Temperature | 0 °C to RT | 60 °C | 0 °C |
| Primary Risk | Cost of Reagent | Hydrolysis of Ester | Di-iodination |
| Recommended Scale | Lab (<100g) | Pilot (>100g) | Not Recommended |
References
-
Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[2][3][6][7][8] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[1][2][6][7][8] Tetrahedron Letters, 43(29), 5047–5048.[2][3] [2][3]
-
Patil, Y. P., & Tambade, P. J. (2006).[2][3] A practical and regioselective aromatic iodination using iodine and iodic acid.[1][2][3] Arkivoc, (10), 104–108.[2][3] [2][3]
-
Orella, C., et al. (2013).[2][3] Synthesis of (4-Methylbenzoate)(2',4',6'-trimethoxyphenyl)iodonium Tosylate. Organic Syntheses, 90, 1. (Demonstrates general handling of iodobenzoates).
Sources
- 1. Iodination of Methoxybenzenes with N-Iodosuccinimide in Acetonitrile - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Methyl 5-iodo-2-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 7. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Preventing hydrolysis of methyl ester during lithiation reactions
A Guide to Preventing Hydrolysis and Maximizing Enolate Yield
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand the challenges researchers face when working with highly reactive organolithium reagents. A common and frustrating issue is the undesired hydrolysis of methyl esters during α-lithiation attempts, leading to low yields and the formation of carboxylic acid byproducts.
This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will explore the causality behind experimental choices to empower you to not only follow protocols but to understand and adapt them for your specific needs.
Frequently Asked Questions: The Underlying Chemistry
This section addresses the fundamental principles governing the reactivity of esters with organolithium reagents. Understanding why side reactions occur is the first step toward preventing them.
Q1: What is the intended "lithiation" of a methyl ester, and what is the desired product?
The primary goal of lithiating a methyl ester is typically to perform an α-deprotonation. This involves using a strong, non-nucleophilic base to remove a proton from the carbon adjacent to the carbonyl group (the α-carbon). This generates a highly valuable nucleophilic intermediate known as a lithium enolate.[1] This enolate can then react with various electrophiles (e.g., alkyl halides, aldehydes, ketones) to form a new carbon-carbon bond at the α-position, making it a cornerstone of modern organic synthesis.[2]
Q2: What are the primary competing side reactions that lead to low yield and hydrolysis?
There are two main competing pathways that plague this reaction:
-
Nucleophilic Carbonyl Addition: Many organolithium reagents, especially alkyllithiums like n-BuLi, are not only strong bases but also potent nucleophiles.[3] Instead of abstracting the α-proton, the reagent can attack the electrophilic carbonyl carbon of the ester. This initially forms a tetrahedral intermediate which can collapse to form a ketone. Since ketones are generally more reactive than esters, this intermediate is immediately attacked by a second equivalent of the organolithium reagent, ultimately yielding a tertiary alcohol after acidic workup.[4][5]
-
Base-Promoted Hydrolysis (Saponification): This is the most direct cause of the unwanted carboxylic acid byproduct. Organolithium reagents are exceptionally strong bases and will instantly react with any trace amounts of water present in the glassware, solvent, or reagents.[6][7] This quenching reaction generates lithium hydroxide (LiOH), a strong base that promotes the hydrolysis of the ester into its corresponding carboxylate salt. During acidic workup, this salt is protonated to form the carboxylic acid.
Below is a diagram illustrating these competing reaction pathways.
Caption: Competing reaction pathways in ester lithiation.
Q3: Why is a reaction temperature of -78 °C so critical?
Maintaining a low temperature, typically -78 °C (a dry ice/acetone bath), is arguably the most important parameter for success.[8] The rationale is threefold:
-
Kinetic Control: It allows for kinetic control over the reaction. Deprotonation at the α-carbon is generally a very fast process. Nucleophilic attack at the carbonyl carbon has a higher activation energy. At -78 °C, the rate of deprotonation far exceeds the rate of nucleophilic addition, thus favoring the desired enolate formation.[9]
-
Reagent Stability: Ethereal solvents like Tetrahydrofuran (THF), while essential for solvating the organolithium reagents, can be attacked and cleaved by them at higher temperatures. For example, n-BuLi begins to decompose THF at an appreciable rate even at temperatures above -20 °C.[10] Running the reaction at -78 °C ensures the stability of both the solvent and the lithiating agent.
-
Enolate Stability: The resulting lithium enolates are themselves highly reactive. Low temperatures prevent them from undergoing undesirable side reactions, such as self-condensation (Claisen condensation).[11]
Troubleshooting and Prevention Guide
This section provides actionable solutions to common problems encountered during the experimental setup and execution of the reaction.
Q4: My primary byproduct is the carboxylic acid. How do I rigorously ensure my reaction is anhydrous?
The presence of the hydrolyzed ester is a definitive sign of moisture contamination.[12] Because organolithiums react with even microscopic amounts of water, stringent anhydrous techniques are non-negotiable.
-
Glassware: All glassware must be aggressively dried. The most reliable method is to flame-dry all flasks, syringes, and cannulas under high vacuum and then allow them to cool under a positive pressure of dry, inert gas (Argon is preferred over Nitrogen for critical applications). Alternatively, oven-drying glassware at >120 °C overnight and assembling it hot while flushing with inert gas is acceptable.[12]
-
Solvents: Use only freshly distilled, anhydrous solvents. THF, a common solvent for these reactions, is hygroscopic and should be distilled from a suitable drying agent like sodium/benzophenone ketyl immediately before use.[13] Commercially available anhydrous solvents in septum-sealed bottles are a good alternative, but should be used with care to avoid introducing atmospheric moisture during transfer. Passing the solvent through a column of activated alumina is another excellent method for obtaining ultra-dry solvent.[14]
-
Reagents & Substrate: Ensure your methyl ester substrate is anhydrous. If it is a solid, dry it in a vacuum oven. If it is a liquid, it can be distilled or stored over activated 3Å molecular sieves.[14] The inert gas used should be passed through a drying tube.
Q5: Which lithiating agent is best: a bulky amide base like LDA or an alkyllithium like n-BuLi?
The choice of base is critical and depends on balancing basicity with nucleophilicity.
| Feature | Lithium Diisopropylamide (LDA) | n-Butyllithium (n-BuLi) |
| Type | Non-nucleophilic, sterically hindered amide base | Strongly basic and highly nucleophilic alkyllithium |
| pKa (of conjugate acid) | ~36 (Diisopropylamine) | ~50 (Butane) |
| Primary Use | Preferred for ester enolate formation. [9] | General purpose strong base; C-H lithiation, halogen-metal exchange.[15] |
| Key Advantage | Steric bulk minimizes nucleophilic attack on the ester carbonyl, leading to cleaner enolate formation.[1] | Higher basicity can deprotonate less acidic protons. |
| Key Disadvantage | Slightly less basic than n-BuLi. Often prepared in situ just before use.[15] | High nucleophilicity often leads to carbonyl addition as a major side reaction with esters.[3] |
Recommendation: For the α-deprotonation of methyl esters, Lithium Diisopropylamide (LDA) is almost always the superior choice. Its bulky isopropyl groups effectively shield the nitrogen anion, making it a "base-only" reagent that rarely participates in nucleophilic addition to the ester carbonyl.[1]
Q6: My yields are consistently low, even when I think conditions are anhydrous. What should I check first?
Low yields are frustrating. This troubleshooting workflow can help diagnose the issue systematically.
Caption: Troubleshooting workflow for low-yield lithiation.
A critical first step is to titrate your organolithium reagent .[8] Commercial bottles of n-BuLi or LDA can degrade over time, especially if stored improperly or handled frequently. Knowing the exact molarity of your active reagent is essential for correct stoichiometry.
Q7: How can I confirm that enolate formation was successful before I add my electrophile?
A simple and effective method is the deuterium quench test . Before you add your primary electrophile, you can withdraw a small aliquot (~0.1 mL) of your reaction mixture via syringe and quench it in a separate vial containing deuterium oxide (D₂O).[16][17] After a quick workup, analyze this sample by ¹H NMR or Mass Spectrometry. Successful deprotonation will be confirmed by the disappearance of the α-proton signal in the NMR and/or an increase of one mass unit in the MS, indicating deuterium incorporation at the α-position.
Example Protocol: LDA-Mediated α-Alkylation of Methyl Acetate
This protocol provides a detailed, step-by-step methodology for a representative experiment, incorporating the best practices discussed above.
Objective: To generate the lithium enolate of methyl acetate and trap it with benzyl bromide.
Reagents:
-
Diisopropylamine, freshly distilled from CaH₂
-
n-Butyllithium (1.6 M in hexanes), freshly titrated
-
Methyl Acetate, distilled from CaH₂
-
Benzyl Bromide, passed through a plug of basic alumina
-
Anhydrous Tetrahydrofuran (THF), freshly distilled from Na/benzophenone
Procedure:
-
Apparatus Setup:
-
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a three-way stopcock under high vacuum.
-
Allow the flask to cool to room temperature under a positive pressure of dry argon.
-
Fit the flask with a rubber septum.
-
-
LDA Preparation (in situ):
-
To the reaction flask, add 20 mL of anhydrous THF via syringe. Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine (1.54 mL, 11.0 mmol, 1.1 eq) to the THF.
-
Slowly, add 1.6 M n-BuLi in hexanes (6.25 mL, 10.0 mmol, 1.0 eq) dropwise to the stirred solution over 10 minutes.
-
Stir the resulting pale yellow solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA. Cool the solution back down to -78 °C.
-
-
Enolate Formation:
-
In a separate, flame-dried flask, prepare a solution of methyl acetate (0.72 mL, 10.0 mmol, 1.0 eq) in 10 mL of anhydrous THF.
-
Using a syringe, add the methyl acetate solution dropwise to the LDA solution at -78 °C over a period of 20 minutes. Ensure the internal temperature does not rise.
-
Stir the reaction mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
-
Electrophilic Quench:
-
Slowly add benzyl bromide (1.31 mL, 11.0 mmol, 1.1 eq) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours.
-
-
Workup:
-
Quench the reaction at -78 °C by slowly adding 15 mL of saturated aqueous NH₄Cl solution.[8]
-
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, methyl 3-phenylpropanoate. Purify via column chromatography as needed.
-
References
-
LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. Chemistry LibreTexts. [Link]
-
University of Wisconsin-Madison. (n.d.). Summary of Reactions by Functional Group. [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]
-
Chemistry Steps. (2020, December 30). The Mechanism of Grignard and Organolithium Reactions with Nitriles. [Link]
-
Reich, H. J. (2002). Optimization of Organolithium Reactions. Organic Reactions. [Link]
-
Stanetty, P., & Koller, H. (1996). Half-Lives of Organolithium Reagents in Common Ethereal Solvents. The Journal of Organic Chemistry. [Link]
-
Chemistry Steps. (2020, February 22). Ester Hydrolysis by Acid and Base-Catalyzed Mechanism. [Link]
-
Nishikata, T., & Aburatani, S. (2014). Generation of Organolithium Compounds bearing Super Silyl Ester and its Application to Matteson Rearrangement. Scientific Reports. [Link]
-
IOC. (2022, May 21). Organolithium Reactions (IOC 16). YouTube. [Link]
-
Slideshare. (n.d.). Organolithium Compounds and Reactions. [Link]
-
National Center for Biotechnology Information. (2016, November 12). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. [Link]
-
American Chemical Society. (n.d.). Lithiation Reaction. [Link]
-
Ashenhurst, J. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,4-Addition of Lithium Diisopropylamide to Unsaturated Esters. [Link]
-
Kocienski, P. J. (2005). Protecting Groups. Thieme. [Link]
-
Suárez-Castillo, O. R., et al. (2021). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. SN Applied Sciences. [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. [Link]
-
University of Bath. (n.d.). Enolate Chemistry. [Link]
-
Vapourtec. (n.d.). Lithiation. [Link]
-
Ashenhurst, J. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). A Mild Hydrolysis of Esters Mediated by Lithium Salts. [Link]
-
ResearchGate. (2016, January 13). Can any one suggest best conditions for LiAlH4 reduction of α,β-unsaturated esters?. [Link]
-
White Rose Research Online. (n.d.). α-Functionalisation of Cyclic Sulfides Enabled by Lithiation Trapping. [Link]
-
Stack Exchange. (2019, May 6). LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product?. [Link]
-
LibreTexts. (2023, January 22). Grignard and Organolithium Reagents. Chemistry LibreTexts. [Link]
-
Making Molecules. (2024, July 15). Lithium enolates & enolate equivalents. [Link]
-
MDPI. (n.d.). α-Lithiation and Electrophilic Substitution of 1,4,4-Trimethyl-3,4-dihydroquinolin-2-one. [Link]
-
Reddit. (2025, November 5). Need to hydrolyze methyl esters but compound is water sensitive. [Link]
-
University of Queensland. (2018). Continuous flow multistep synthesis of α-functionalized esters via lithium enolate intermediates. UQ eSpace. [Link]
-
ResearchGate. (2022, December 1). How to confirm that a lithiation reaction has reached 100% completion?. [Link]
-
Reddit. (2025, July 31). Lithiations Not Working. [Link]
-
International Journal of Current Science. (n.d.). LITHIATION-SUBSTITUTION OF N, N-DIMETHYLPHENETHYL AMINE ENTRENCHED SCAFFOLDS. [Link]
Sources
- 1. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. d.umn.edu [d.umn.edu]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. ospt.osi.lv [ospt.osi.lv]
- 11. Generation of Organolithium Compounds bearing Super Silyl Ester and its Application to Matteson Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acs.org [acs.org]
- 13. researchgate.net [researchgate.net]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Low Yields in Ipragliflozin Intermediate Coupling
Welcome to the Technical Support Center for the synthesis of the key C-glycoside intermediate of Ipragliflozin. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the crucial coupling reaction, specifically focusing on the issue of low yields. Our approach is rooted in a deep understanding of the reaction mechanism and extensive field-proven experience. Every recommendation is aimed at providing a logical, evidence-based solution to optimize your synthetic outcomes.
Introduction: The Critical C-Glycoside Bond Formation
The synthesis of Ipragliflozin, a potent SGLT2 inhibitor, hinges on the successful formation of a C-C bond between an activated aryl species and a protected glucose derivative. A prevalent and highly stereoselective method involves the generation of an organometallic species—typically an aryllithium or an arylzinc reagent—from an appropriately substituted aryl halide. This nucleophilic species then attacks an electrophilic protected gluconolactone or a related sugar derivative to form the desired β-C-glycoside intermediate.[1]
Low yields in this pivotal step can arise from a multitude of factors, ranging from suboptimal reaction conditions to the purity of starting materials. This guide will address these issues in a systematic, question-and-answer format to help you diagnose and rectify the root causes of diminished yields.
Troubleshooting Guide: A-Question-and-Answer Approach
Section 1: Issues with the Organometallic Reagent
Question 1: My reaction yield is consistently low, and I suspect an issue with the formation of the organometallic reagent. What are the most common causes?
Answer: The formation and stability of the aryllithium or arylzinc reagent are paramount for a successful coupling reaction. Low yields are frequently traced back to this initial step. Here are the primary culprits and how to address them:
-
Presence of Moisture: Organolithium and Grignard reagents are extremely sensitive to moisture.[2] Even trace amounts of water in your solvent or on your glassware will quench the organometallic species, leading to a significant drop in the effective concentration of your nucleophile.
-
Causality: The organometallic reagent is a strong base and will readily deprotonate water in an acid-base reaction, which is much faster than the desired C-C bond formation.
-
Troubleshooting Protocol:
-
Glassware: Ensure all glassware is oven-dried (at least 120°C for several hours) and cooled under a stream of inert gas (Argon or Nitrogen) immediately before use.
-
Solvents: Use freshly distilled, anhydrous solvents. Ethereal solvents like THF and diethyl ether should be dried over sodium/benzophenone ketyl until the characteristic blue or purple color persists.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire process, from reagent formation to the coupling reaction.
-
-
-
Impure Aryl Halide Starting Material: The purity of your aryl halide precursor is critical. Non-reactive impurities will lower the concentration of your starting material, while reactive impurities can consume the organometallic reagent as it forms.
-
Troubleshooting Protocol:
-
Purity Check: Analyze your aryl halide by HPLC and ¹H NMR to ensure its purity and structural integrity before use.
-
Purification: If necessary, purify the aryl halide by recrystallization or column chromatography.
-
-
-
Incomplete Halogen-Metal Exchange: The conversion of the aryl halide to the organometallic reagent may be incomplete.
-
Causality: This can be due to insufficient equivalents of the organolithium reagent (e.g., n-BuLi), low reaction temperature, or insufficient reaction time.
-
Troubleshooting Protocol:
-
Stoichiometry: Ensure you are using a slight excess (typically 1.05-1.2 equivalents) of the organolithium reagent for the halogen-metal exchange.
-
Temperature and Time: While the exchange is typically rapid, ensure you are following the recommended temperature and time from established literature protocols for your specific substrate. For many Ipragliflozin syntheses, this occurs at very low temperatures (-78 °C).[1]
-
-
Question 2: I am observing significant amounts of a homocoupled biaryl impurity. What causes this and how can I minimize it?
Answer: The formation of a biaryl impurity (Wurtz-type coupling) is a known side reaction, particularly when using organolithium reagents.
-
Causality: This side reaction can be more prevalent if there are issues with the transmetalation step when preparing an organozinc reagent, or if the organolithium species is not consumed quickly by the electrophile.
-
Troubleshooting Protocol:
-
Transmetalation: If you are preparing an arylzinc reagent, ensure the addition of the zinc salt (e.g., ZnBr₂) is performed efficiently and at the correct temperature to facilitate a clean transmetalation from the aryllithium.
-
Reaction Sequence: Add the freshly prepared organometallic reagent to the solution of the sugar electrophile promptly. Avoid letting the organometallic reagent sit for extended periods, even at low temperatures.
-
Section 2: Issues Related to the Coupling Reaction and Stereoselectivity
Question 3: My primary issue is the formation of the wrong anomer (α-C-glycoside) instead of the desired β-isomer. What factors control stereoselectivity?
Answer: Achieving high β-selectivity is a cornerstone of a successful Ipragliflozin synthesis. The formation of the undesired α-anomer is a common problem that directly impacts the yield of the target intermediate.
-
Causality: The stereochemical outcome is influenced by several factors, including the nature of the protecting groups on the sugar, the type of Lewis acid used (if any), and the reaction temperature. For many C-glycosylations, the desired β-stereochemistry is achieved through neighboring group participation of a C-2 protecting group or by exploiting the anomeric effect during the reduction of a lactol intermediate.[1]
-
Neighboring Group Participation: An acyl-type protecting group at the C-2 position of the sugar can participate in the reaction to form a cyclic intermediate that blocks the α-face, directing the incoming nucleophile to the β-face.
-
Lewis Acids: In syntheses involving a subsequent reduction of a hemiacetal intermediate, the choice of Lewis acid (e.g., BF₃·OEt₂) can influence the conformation of the oxocarbenium ion intermediate, thereby directing the stereochemical outcome of the hydride attack.[3][4]
-
-
Troubleshooting Protocol:
-
Protecting Groups: Ensure you are using a sugar derivative with appropriate protecting groups. Pivaloyl groups are often used in Ipragliflozin synthesis and are known to promote the desired stereoselectivity.[5]
-
Lewis Acid Screening: If your route involves a reductive step, the choice and stoichiometry of the Lewis acid are critical. A screening of different Lewis acids (e.g., TMSOTf, BF₃·OEt₂) might be necessary to optimize the α/β ratio.[6]
-
Temperature Control: Low temperatures (e.g., -78 °C) are often crucial for controlling stereoselectivity by minimizing side reactions and favoring the kinetically controlled product.[1]
-
Question 4: I am observing a complex mixture of products and a low conversion of my starting materials. What could be the issue?
Answer: A complex reaction mixture with low conversion often points to issues with reaction conditions or the stability of the reactants and intermediates.
-
Causality:
-
Temperature Fluctuations: Poor temperature control can lead to the decomposition of sensitive reagents and intermediates.
-
Degradation of the Sugar Electrophile: The protected gluconolactone or glycosyl bromide can be unstable under certain conditions. For instance, Ipragliflozin and its precursors are known to be labile under strongly acidic or basic conditions.[7][8]
-
Insufficient Activation: If your method requires a Lewis acid to activate the sugar electrophile, using an insufficient amount or a less effective Lewis acid can result in low conversion.
-
-
Troubleshooting Protocol:
-
Strict Temperature Control: Ensure your reaction is maintained at the target temperature with minimal fluctuations.
-
Reaction Monitoring: Use in-process controls (IPCs) such as TLC or HPLC to monitor the reaction progress. This will help you determine the optimal reaction time and identify if the reaction is stalling or if products are degrading.
-
Order of Addition: Carefully control the order and rate of addition of reagents. Often, the organometallic reagent is added slowly to a solution of the sugar electrophile to maintain a low concentration of the nucleophile and minimize side reactions.
-
Section 3: Analytical and Purification Strategies
Question 5: How can I effectively monitor the reaction and identify the byproducts that are lowering my yield?
Answer: Robust analytical methods are essential for diagnosing problems in your coupling reaction.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an invaluable tool for monitoring reaction progress and identifying impurities.
-
Protocol for Reaction Monitoring:
-
Method Development: Develop a gradient RP-HPLC method that can separate the aryl halide starting material, the protected sugar, the desired β-C-glycoside intermediate, and potential impurities like the α-anomer and homocoupled biaryl. A typical starting point would be a C18 column with a mobile phase gradient of water (with 0.1% formic acid or TFA) and acetonitrile.[9][10]
-
Sampling: Carefully quench small aliquots of the reaction mixture at different time points and analyze them by HPLC to track the consumption of starting materials and the formation of products and byproducts.
-
Impurity Identification: If possible, isolate the major impurities by preparative HPLC and characterize them by mass spectrometry and NMR to understand the side reactions occurring. Several potential process-related impurities for SGLT2 inhibitors have been characterized in the literature.[11][12]
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for determining the α/β ratio of your product mixture.
-
Diagnostic Signals: The anomeric proton (H-1) of the α and β isomers will have distinct chemical shifts and coupling constants. Typically, the anomeric proton of the β-isomer appears further upfield and has a larger coupling constant due to its axial-axial relationship with H-2.
-
Question 6: My crude product is a mixture of the desired product and several byproducts. What is the best strategy for purification?
Answer: The purification of the Ipragliflozin intermediate can be challenging due to the presence of structurally similar impurities.
-
Purification Strategy:
-
Crystallization: If the desired β-C-glycoside is crystalline, recrystallization is often the most effective method for purification on a larger scale, as it can efficiently remove the amorphous α-anomer and other impurities.[5]
-
Column Chromatography: For smaller scales or when crystallization is not feasible, silica gel column chromatography is the method of choice. A carefully optimized solvent system (e.g., a gradient of ethyl acetate in hexanes) is required to achieve good separation of the anomers and other byproducts.
-
Data Summary and Visualization
Table 1: Common HPLC Conditions for Ipragliflozin and Related Substances Analysis
| Parameter | Condition | Reference |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | [9][10] |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphate Buffer | [9][10] |
| Mobile Phase B | Acetonitrile or Methanol | [9][10] |
| Gradient | Optimized for separation of starting materials, products, and impurities | [9] |
| Flow Rate | 1.0 mL/min | [9] |
| Detection | UV at ~230 nm | [9] |
Diagram 1: General Troubleshooting Workflow for Low Yields
Caption: A decision-making workflow for troubleshooting low yields.
Conclusion
Troubleshooting low yields in the Ipragliflozin intermediate coupling reaction requires a systematic and analytical approach. By carefully considering the integrity of the organometallic reagent, the nuances of the coupling reaction conditions, and the application of robust analytical and purification techniques, researchers can effectively diagnose and resolve the underlying issues. This guide provides a framework for this process, grounded in the fundamental principles of organic chemistry and tailored to the specific challenges of C-glycoside synthesis.
References
-
Elhassan, M. M., Mahmoud, A. M., Hegazy, M. A., & Mowaka, S. (2022). Kinetic Degradation Study of ipragliflozin coupled with MS/MS structural elucidation. Chromatographia, 85(3), 233–245. Available at: [Link]
-
Stereoselective synthesis of 2-C-Branched (Acetylmethyl) Oligosaccharides and Glycoconjugates: Lewis Acid-Catalyzed Glycosylation from 1,2-Cyclopropaneacetylated Sugars. The Journal of Organic Chemistry, 76(6), 1645-1661. (2011). Available at: [Link]
-
Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. Pharmaceuticals, 16(7), 1018. (2023). Available at: [Link]
-
Elhassan, M. M., et al. (2022). Kinetic Degradation Study of Ipragliflozin Coupled with MS/MS Structural Elucidation. Chromatographia. Available at: [Link]
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Controlling the stereoselectivity of glycosylation via solvent effects. Journal of Carbohydrate Chemistry, 25(2-3), 139-153. (2006). Available at: [Link]
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Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars. The Journal of organic chemistry, 76(6), 1645–1661. (2011). Available at: [Link]
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Control of alpha/beta stereoselectivity in Lewis acid promoted C-glycosidations using a controlling anomeric effect based on the conformational restriction strategy. Angewandte Chemie (International ed. in English), 42(9), 1021–1023. (2003). Available at: [Link]
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Ma, S., Liu, Z., Pan, J., Zhang, S., & Zhou, W. (2017). A concise and practical stereoselective synthesis of ipragliflozin L-proline. Beilstein Journal of Organic Chemistry, 13, 1063–1069. Available at: [Link]
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Ma, S., Liu, Z., Pan, J., Zhang, S., & Zhou, W. (2017). A concise and practical stereoselective synthesis of ipragliflozin L-proline. Beilstein journal of organic chemistry, 13, 1063–1069. Available at: [Link]
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Abdel-Zaher, A. O., et al. (2018). STABILITY-INDICATING HPLC-DAD METHOD FOR THE DETERMINATION OF IPRAGLIFLOZINE. Innoriginal: International Journal of Sciences, 5(1), 1-7. Available at: [Link]
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Synthesis, Isolation, Characterization and Suppression of Impurities during Optimization of Empagliflozin (Jardiance). Organic Process Research & Development, 26(3), 567-575. (2022). Available at: [Link]
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Gampa, V. R., et al. (2024). Analytical Method Development and Validation for the Ipragliflozine and Saxagliptin by using RP-HPLC in Pharmaceutical Dosage. Pharma Research Library. Available at: [Link]
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Singh, A. K., et al. (2020). Development of Routes for the Stereoselective Preparation of β-Aryl-C-glycosides via C-1 Aryl Enones. Organic Letters, 22(19), 7650-7655. Available at: [Link]
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The Synthesis of Aryl‐β‐C‐Glycosides from Native Saccharides. Angewandte Chemie International Edition, 59(22), 8569-8574. (2020). Available at: [Link]
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Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. American Pharmaceutical Review. (2026). Available at: [Link]
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Development of Routes for the Stereoselective Preparation of β-Aryl-C-glycosides via C-1 Aryl Enones. Sci-Hub. (2020). Available at: [Link]
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Stereoselective C-glycosylation reactions with arylzinc reagents. The Journal of organic chemistry, 79(12), 5587–5600. (2014). Available at: [Link]
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Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of Methyl 5-iodo-4-methoxy-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the purity of intermediates is a critical determinant of the final product's quality, safety, and efficacy.[1][2] Methyl 5-iodo-4-methoxy-2-methylbenzoate is a key intermediate whose impurity profile can significantly impact downstream processability and the quality of the final API. High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for assessing the purity of such pharmaceutical intermediates.[2][3]
This guide provides an in-depth comparison of three distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of Methyl 5-iodo-4-methoxy-2-methylbenzoate. The methodologies are designed to offer varying selectivities and are grounded in established chromatographic principles, adhering to the validation guidelines set forth by the International Council for Harmonisation (ICH).[4][5]
The Critical Role of Method Selection
The choice of an HPLC method is not merely a procedural step but a strategic decision that influences the accuracy and reliability of purity assessments.[1] A well-developed method should not only quantify the main compound but also effectively separate it from process-related impurities and potential degradation products.[3][6] This requires a careful consideration of the stationary phase, mobile phase composition, and detector settings.
The structure of Methyl 5-iodo-4-methoxy-2-methylbenzoate, an aromatic ester with an iodine substituent, suggests that hydrophobic interactions will be the primary driver of retention in reversed-phase chromatography.[7] However, the presence of polar functional groups (ester and methoxy) and the potential for π-π interactions necessitate a nuanced approach to method development.
Comparative HPLC Methodologies
Three methods are presented below, each employing a different stationary phase to achieve unique separation selectivities. The methods are designed to be robust and transferable, aligning with the principles outlined in USP General Chapter <621> Chromatography.[8][9][10]
Method 1: The Workhorse - C18 Stationary Phase
The C18 (octadecylsilane) column is the most widely used stationary phase in reversed-phase HPLC due to its strong hydrophobic retention and broad applicability.[11] This method serves as a robust baseline for the analysis of our target compound.
Experimental Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 40% B
-
18.1-25 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of Acetonitrile/Water (50:50, v/v) to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.
Rationale: The C18 phase provides excellent retention for the nonpolar aromatic and alkyl portions of the molecule. The use of a formic acid modifier ensures the protonation of any acidic silanols on the silica backbone, minimizing peak tailing for any basic impurities.[12] Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
Method 2: Enhanced Aromatic Selectivity - Phenyl-Hexyl Stationary Phase
A Phenyl-Hexyl column offers a different selectivity compared to a standard C18 by introducing π-π interaction capabilities. This can be particularly advantageous for separating aromatic compounds with subtle structural differences.
Experimental Protocol:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: Methanol
-
Gradient:
-
0-3 min: 50% B
-
3-17 min: 50% to 95% B
-
17-20 min: 95% B
-
20-20.1 min: 95% to 50% B
-
20.1-28 min: 50% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Same as Method 1.
Rationale: The phenyl rings in the stationary phase can interact with the aromatic ring of the analyte and its impurities, providing a secondary separation mechanism to the hydrophobic interactions.[13] Methanol is often a better solvent to leverage these pi-pi interactions compared to acetonitrile.[13] TFA is a strong ion-pairing agent that can further improve peak shape for basic impurities.
Method 3: Alternative Polarity and Shape Selectivity - Embedded Polar Group (EPG) Stationary Phase
An EPG column contains a polar group (e.g., amide or carbamate) embedded within the alkyl chain. This modification alters the hydrophobicity and provides enhanced shape selectivity and compatibility with highly aqueous mobile phases.
Experimental Protocol:
-
Column: C18 with Embedded Polar Group, 4.6 x 100 mm, 3.5 µm particle size
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-12 min: 30% to 85% B
-
12-15 min: 85% B
-
15-15.1 min: 85% to 30% B
-
15.1-22 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Same as Method 1.
Rationale: The embedded polar group can interact with polar functional groups on the analyte and impurities through hydrogen bonding, offering a unique selectivity. These columns are also more resistant to "phase collapse" in highly aqueous mobile phases, making them suitable for retaining more polar impurities. The use of a buffered mobile phase at pH 5.0 helps to control the ionization of any acidic or basic impurities, leading to more consistent retention times.
Visualizing the Method Development and Comparison Workflow
Caption: Workflow for HPLC method development and comparison.
Performance Comparison: A Data-Driven Approach
To objectively compare the three methods, a validation study would be performed according to ICH Q2(R1) guidelines.[4][14] The following table summarizes the expected performance characteristics based on the principles of each stationary phase.
| Parameter | Method 1: C18 | Method 2: Phenyl-Hexyl | Method 3: EPG | ICH Q2(R1) Guideline |
| Specificity | Good separation from non-polar impurities. | Excellent separation of aromatic isomers and related substances. | Superior separation of polar and structurally similar impurities. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.999 | A linear relationship should be evaluated across the range of the analytical procedure. A minimum of 5 concentrations is recommended.[5] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 98.0 - 102.0% | The closeness of test results obtained by the method to the true value. |
| Precision (RSD) | ≤ 2.0% | ≤ 2.0% | ≤ 2.0% | Repeatability (intra-assay precision) and intermediate precision should be considered. |
| Robustness | High | Moderate | High | The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters. |
In-Depth Discussion and Recommendations
Method 1 (C18) is expected to be a reliable and robust method, providing good peak shapes and adequate resolution for most common impurities. Its widespread availability and the extensive knowledge base surrounding its use make it an excellent starting point and a dependable quality control method.
Method 2 (Phenyl-Hexyl) is anticipated to offer superior resolution for impurities that are structurally very similar to the main component, particularly those differing in the position of substituents on the aromatic ring. The π-π interactions provide an orthogonal separation mechanism that can resolve peaks that co-elute on a C18 column. This method is highly recommended for in-depth impurity profiling and for resolving complex mixtures.
Method 3 (EPG) is predicted to be the most effective for identifying and quantifying polar impurities that may be present in the reaction mixture or arise from degradation. Its unique selectivity and resistance to phase collapse make it a powerful tool for comprehensive purity analysis, especially when early-eluting, water-soluble impurities are a concern.
Recommendation:
For routine quality control where the impurity profile is well-characterized, Method 1 (C18) offers a balance of performance, robustness, and cost-effectiveness.
For process development and in-depth impurity profiling, a combination of Method 1 and Method 2 would provide a comprehensive understanding of the sample's purity, leveraging both hydrophobic and π-π interaction mechanisms.
Method 3 is the preferred choice when polar impurities are of particular concern or when developing a single, highly versatile method capable of handling a wide range of impurity polarities.
The Imperative of Method Validation
Regardless of the chosen method, a thorough validation is mandatory to ensure the reliability of the results.[3] The validation process provides documented evidence that the analytical procedure is suitable for its intended purpose.
Caption: ICH-compliant HPLC method validation workflow.
Conclusion
The selection of an appropriate HPLC method for the purity analysis of Methyl 5-iodo-4-methoxy-2-methylbenzoate is a critical step in ensuring the quality of this important pharmaceutical intermediate. By comparing the performance of C18, Phenyl-Hexyl, and Embedded Polar Group stationary phases, researchers can make an informed decision based on the specific requirements of their analysis. While a C18 column provides a robust and reliable starting point, the alternative selectivities offered by Phenyl-Hexyl and EPG columns are invaluable for comprehensive impurity profiling and for resolving challenging separation problems. A rigorous, data-driven approach to method selection and validation is paramount for achieving accurate and reliable purity assessments in a regulated environment.
References
- 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP). Source: US Pharmacopeia.
- Understanding the Latest Revisions to USP <621>. Source: Agilent.
- Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chrom
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ECA Academy.
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- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Source: SIELC Technologies.
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- Ionizable compound purification using reversed-phase flash column chrom
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
